4-cis-Hydroxy Cilostazol

Vue d'ensemble

Description

4’-Hydroxycilostazol, trans- is a synthetic, non-steroidal anti-platelet drug derived from cilostazol. It is primarily utilized in the treatment of peripheral arterial disease and ischemia. This compound shares similar properties with cilostazol and is being investigated for its potential therapeutic applications in various diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxycilostazol, trans- involves the hydroxylation of cilostazol. This process typically employs liquid chromatography-tandem mass spectrometry for the analysis of the compound . The specific reaction conditions and reagents used in the synthesis are not widely documented in publicly available sources.

Industrial Production Methods

Industrial production methods for 4’-Hydroxycilostazol, trans- are not extensively detailed in the literature. it is known that cilostazol, the parent compound, is synthesized by Otsuka Pharmaceutical Co. and has been widely used for the treatment of ischemic symptoms .

Analyse Des Réactions Chimiques

Metabolic Pathways

- Cilostazol undergoes extensive metabolism by liver iso-enzymes, primarily cytochrome P450 3A4 (CYP3A4), and to a lesser extent, cytochrome P450 2C19, to form active metabolites .

- 4-cis-Hydroxy Cilostazol is primarily formed through the metabolic conversion of Cilostazol via cytochrome P450 enzymes, particularly CYP2C19.

- This compound can also undergo further metabolic transformations, including oxidation and conjugation, which may alter its pharmacological effects.

- Factors influencing the activity of cytochrome P450 enzymes can affect the levels of this compound.

Structural and Functional Similarities

Several compounds share structural and functional similarities with this compound:

| Compound Name | Structure Similarity | Biological Activity | Potency Compared to Cilostazol |

|---|---|---|---|

| 3,4-Dehydro-Cilostazol | Similar backbone | Antiplatelet | 4-7 times more potent |

| 4'-Trans-Hydroxy-Cilostazol | Similar backbone | Antiplatelet | Approximately 0.2 times |

| Cilostazol | Parent compound | Vasodilator/Antiplatelet | Standard |

The uniqueness of this compound lies in its specific stereochemistry and resultant biological activity profile. Its distinct cis configuration at the fourth carbon position contributes to different pharmacological effects and interactions within biological systems.

Pharmacokinetics and Drug Interactions

Interaction studies involving this compound focus on its pharmacokinetics and potential drug-drug interactions.

- Cytochrome P450 enzymes affect the levels of this compound. Understanding these interactions is crucial for optimizing therapeutic regimens involving Cilostazol and its metabolites.

- Inhibitors of CYP2C19, including omeprazole, can cause pharmacokinetic interaction (increased plasma concentrations of active metabolite 3,4-dehydro-cilostazol). Use with caution and consider reduced dosage .

- Potential pharmacokinetic interaction (increased plasma lovastatin concentrations and decreased plasma cilostazol concentration) with lovastatin, a substrate for CYP3A4, although unlikely to be clinically important .

Biological Activities

Applications De Recherche Scientifique

Pharmacological Properties

4-cis-Hydroxy Cilostazol exhibits several pharmacological effects that contribute to its therapeutic potential:

- Phosphodiesterase Inhibition : As a metabolite of cilostazol, it retains the ability to inhibit phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in platelets and vascular tissues. This mechanism is crucial for its antiplatelet effects and vasodilatory properties .

- Metabolic Stability : Studies indicate that this compound demonstrates favorable pharmacokinetic properties, including a longer half-life compared to cilostazol itself. This stability may enhance its efficacy in clinical applications .

Therapeutic Uses

The primary therapeutic applications of this compound include:

- Antiplatelet Therapy : It is utilized in managing patients with atherothrombotic diseases, particularly in reducing the risk of stroke and other vascular events. Meta-analyses have shown that cilostazol therapy significantly lowers the incidence of recurrent strokes and major bleeding complications compared to other antiplatelet agents .

- Peripheral Artery Disease Management : The compound is effective in improving walking distance and alleviating symptoms associated with intermittent claudication. Clinical trials have demonstrated that cilostazol significantly enhances exercise capacity in patients suffering from this condition .

Case Studies and Clinical Trials

Several clinical studies have highlighted the effectiveness of this compound in various patient populations:

- Stroke Prevention : A meta-analysis involving over 6,000 patients indicated that cilostazol significantly reduced stroke recurrence rates compared to control groups, demonstrating its efficacy in long-term stroke prevention strategies .

- Long-term Safety and Efficacy : The CASTLE study evaluated the long-term safety profile of cilostazol in patients with peripheral artery disease. Results showed no significant increase in mortality or serious adverse events compared to placebo, affirming its safety for chronic use .

- Pharmacokinetic Studies : Research utilizing physiologically based absorption modeling has provided insights into the pharmacokinetics of cilostazol and its metabolites, including this compound. These studies are critical for understanding the absorption characteristics and bioequivalence of different formulations .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

| Study/Trial Name | Patient Population | Key Findings | |

|---|---|---|---|

| Meta-analysis on Stroke Prevention | 6,328 patients | Stroke recurrence rate: 5.3% (cilostazol) vs. 8.3% (control) | Significant reduction in stroke recurrence with cilostazol |

| CASTLE Study | 1,899 patients with peripheral artery disease | No significant increase in mortality; adverse events similar to placebo | Long-term safety established |

| Pharmacokinetic Modeling Study | Healthy volunteers | Successful prediction of pharmacokinetic parameters using absorption modeling | Validated model for predicting bioavailability |

Mécanisme D'action

The mechanism of action of 4’-Hydroxycilostazol, trans- involves the inhibition of the enzyme phosphodiesterase III (PDEIII). This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential regulators of platelet aggregation. By inhibiting PDEIII, 4’-Hydroxycilostazol, trans- prevents the breakdown of cAMP and cGMP, leading to decreased platelet aggregation . Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

4’-Hydroxycilostazol, trans- is similar to other metabolites of cilostazol, such as:

3,4-Dehydrocilostazol: Another active metabolite of cilostazol that shares similar properties and therapeutic applications.

4-cis-Hydroxycilostazol: A metabolite of cilostazol that also inhibits PDEIII and reduces platelet aggregation.

The uniqueness of 4’-Hydroxycilostazol, trans- lies in its specific hydroxylation pattern, which contributes to its distinct pharmacological properties and therapeutic potential .

Activité Biologique

4-cis-Hydroxy Cilostazol is a metabolite of Cilostazol, a quinolinone derivative primarily used as a vasodilator and antiplatelet agent. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular medicine, owing to its unique biological activity profile. This article delves into the biological activity of this compound, exploring its pharmacological properties, metabolic pathways, and implications for clinical use.

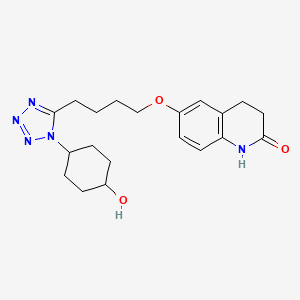

Chemical Structure and Metabolism

This compound is characterized by the presence of a hydroxyl group at the fourth position of the cilostazol molecule. Its molecular formula is . The compound is primarily formed through metabolic conversion from Cilostazol via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The metabolic pathway can be summarized as follows:

- Cilostazol → This compound (via CYP2C19)

- Cilostazol → 3,4-Dehydro-Cilostazol (via CYP3A4)

The conversion processes influence the pharmacokinetic properties of this compound and its biological effects.

Antiplatelet and Antithrombotic Properties

This compound exhibits significant antiplatelet activity. It acts as a potent inhibitor of phosphodiesterase type III (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP) within platelets. This increase in cAMP results in reduced platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular conditions.

Pharmacological Comparisons

The following table summarizes the biological activities and potencies of various cilostazol metabolites compared to this compound:

| Compound | Structure Similarity | Biological Activity | Potency Compared to Cilostazol |

|---|---|---|---|

| 3,4-Dehydro-Cilostazol | Similar backbone | Antiplatelet | 4-7 times more potent |

| 4'-Trans-Hydroxy-Cilostazol | Similar backbone | Antiplatelet | Approximately 0.2 times |

| This compound | Unique configuration | Antiplatelet | Comparable to cilostazol |

The unique cis configuration at the fourth carbon position contributes to distinct pharmacological effects and interactions within biological systems.

Antioxidant and Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess antioxidant and anti-inflammatory properties. These effects could offer additional therapeutic benefits in managing conditions associated with oxidative stress and inflammation. However, these findings are preliminary and require further validation through clinical studies.

Clinical Application in Peripheral Arterial Disease (PAD)

A study involving Puerto Rican patients diagnosed with PAD examined the effects of adjunctive cilostazol therapy on platelet reactivity. The results indicated that cilostazol significantly reduced high on-treatment platelet reactivity (HTPR) among patients using clopidogrel, suggesting enhanced antithrombotic efficacy when combined with other antiplatelet agents .

Impact on Dialysis Access Maturation

A case-control study assessed the impact of cilostazol on vascular access maturation for hemodialysis patients. Patients receiving cilostazol prior to access creation showed improved maturation rates compared to those who did not receive the drug, indicating potential benefits in vascular health .

Propriétés

IUPAC Name |

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXNZXLUGHLDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434374, DTXSID801343144 | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87153-04-6, 87153-06-8 | |

| Record name | 4'-Hydroxycilostazol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxycilostazol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of baicalein affect the levels of 4′-Hydroxycilostazol, trans- in rats?

A1: The research indicates that co-administration of baicalein significantly impacts the pharmacokinetic parameters of 4′-Hydroxycilostazol, trans- (abbreviated as 4′-CLZ in the study) in rats []. Specifically, the area under the curve (AUC0-∞) and maximum concentration (Cmax) of 4′-CLZ were found to decrease by 13.11% and 44.37% respectively, when baicalein was administered alongside Cilostazol []. This suggests that baicalein might interact with the metabolic pathways of Cilostazol, leading to a reduction in the formation of 4′-CLZ.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.